molecular formula C5H5FN2O3S B13345992 5-Methoxypyrazine-2-sulfonyl fluoride

5-Methoxypyrazine-2-sulfonyl fluoride

Cat. No.: B13345992
M. Wt: 192.17 g/mol
InChI Key: PIASVCKJPGDDOM-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound (Molecular Formula: C5H5FN2O3S) designed for use in advanced research and development. As a heteroaromatic sulfonyl fluoride, this reagent is a prime candidate for engaging in Sulfur Fluoride Exchange (SuFEx) click chemistry, a powerful and reliable method for connecting molecular modules. SuFEx is highly valued in chemical biology and drug discovery for creating novel covalent inhibitors and probes, and for synthesizing complex molecules with high selectivity . The presence of the electron-deficient pyrazine ring, which is more electron-deficient than pyridine, can influence the reactivity of the sulfonyl fluoride group and offers a unique vector for further functionalization via cross-coupling reactions or nucleophilic substitution . This compound is offered strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C5H5FN2O3S

Molecular Weight

192.17 g/mol

IUPAC Name

5-methoxypyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3

InChI Key

PIASVCKJPGDDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=N1)S(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 5 Methoxypyrazine 2 Sulfonyl Fluoride

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 5-Methoxypyrazine-2-sulfonyl fluoride (B91410) suggests that the primary disconnection would be at the sulfur-fluorine bond. This leads back to a more stable precursor, 5-methoxypyrazine-2-sulfonyl chloride. The sulfonyl chloride itself can be envisioned as arising from the oxidation of a corresponding 5-methoxypyrazine-2-thiol. Alternatively, the sulfonyl group could be introduced via a sulfonic acid intermediate.

The pyrazine (B50134) core, substituted with a methoxy (B1213986) and a sulfur-containing functional group, can be further disconnected. The methoxy group can be introduced through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrazine ring. The sulfur-containing group at the 2-position can be installed through various methods, often starting from an amino group which can be converted into a thiol or a sulfonic acid via diazotization reactions. This leads back to a key intermediate, 2-amino-5-methoxypyrazine.

Synthesis of Key Pyrazine Precursors and Intermediates

The successful synthesis of 5-Methoxypyrazine-2-sulfonyl fluoride is contingent on the efficient preparation of appropriately functionalized pyrazine precursors. This involves careful control of regioselectivity to ensure the correct placement of the methoxy and sulfur-containing groups.

Regioselective Functionalization of Pyrazine Systems

The regioselective synthesis of substituted pyrazines often begins with the condensation of α-dicarbonyl compounds with α-aminoamides. For instance, the synthesis of 2-hydroxypyrazines can be achieved through the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base. The resulting hydroxypyrazine can then be converted to a chloropyrazine, which serves as a versatile intermediate for introducing other functional groups.

The introduction of a methoxy group can be accomplished by reacting a chloropyrazine with sodium methoxide (B1231860). The position of the incoming methoxy group is directed by the existing substituents on the pyrazine ring and the reaction conditions.

Preparation of 5-Methoxypyrazine-2-thiols or Sulfonic Acids

A common strategy to introduce a thiol group onto a heteroaromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. For the synthesis of 5-methoxypyrazine-2-thiol, a plausible route would start with 2-amino-5-methoxypyrazine. This aminopyrazine can be synthesized through various methods, including the amination of a corresponding halopyrazine.

Once 2-amino-5-methoxypyrazine is obtained, it can undergo a Sandmeyer-type reaction. Diazotization with a nitrite (B80452) source in an acidic medium, followed by treatment with a sulfur reagent like potassium ethyl xanthate and subsequent hydrolysis, would yield the desired 5-methoxypyrazine-2-thiol.

Alternatively, the synthesis of 5-methoxypyrazine-2-sulfonic acid can be approached by the oxidation of the corresponding thiol or by direct sulfonation of the pyrazine ring, although the latter may present challenges with regioselectivity. A more controlled method involves the diazotization of 2-amino-5-methoxypyrazine followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

Direct Fluorination Protocols for Sulfonyl Fluoride Formation

The final and crucial step in the synthesis is the conversion of a suitable sulfur-containing precursor into the sulfonyl fluoride. This can be achieved through direct fluorination of a sulfonyl chloride or a sulfonic acid.

Utilization of Established Fluorinating Reagents

The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established transformation. A variety of fluorinating agents can be employed for this purpose. A common and effective method involves the use of potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the fluoride ion. ccspublishing.org.cn Another widely used reagent is potassium bifluoride (KHF₂). mdpi.com

The reaction typically involves treating the 5-methoxypyrazine-2-sulfonyl chloride with the fluorinating agent in a suitable solvent, such as acetonitrile (B52724) or a polar aprotic solvent, at elevated temperatures. The progress of the reaction can be monitored by techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Fluorinating ReagentTypical ConditionsAdvantages
Potassium Fluoride (KF)Acetonitrile, 18-crown-6, refluxReadily available, effective
Potassium Bifluoride (KHF₂)Acetonitrile or water, refluxCost-effective, easy to handle
Tetrabutylammonium Fluoride (TBAF)Anhydrous THF or acetonitrile, room temp.Soluble in organic solvents, mild conditions

This table presents a selection of common fluorinating reagents and their typical applications.

Exploration of Novel Fluorination Techniques

Recent advancements in fluorine chemistry have introduced new reagents and methodologies for the synthesis of sulfonyl fluorides. Deoxyfluorination of sulfonic acids offers a more direct route to sulfonyl fluorides, bypassing the need for the intermediate sulfonyl chloride. Reagents such as XtalFluor-E® and DAST (diethylaminosulfur trifluoride) have been shown to convert sulfonic acids directly to sulfonyl fluorides. nih.gov

Another innovative approach involves the use of sulfonyl fluorides as building blocks themselves. For example, ethenesulfonyl fluoride (ESF) has been utilized in cycloaddition reactions to construct complex molecules containing the sulfonyl fluoride moiety. While not a direct fluorination of a pyrazine precursor, these methods highlight the expanding toolkit available to synthetic chemists for incorporating this functional group.

The synthesis of this compound, while not explicitly detailed in the literature, can be strategically planned and executed using a combination of established and modern synthetic methods. The key lies in the regioselective construction of the pyrazine core and the efficient conversion of a suitable sulfur-containing intermediate to the final sulfonyl fluoride product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The preparation of this compound can be approached through the conversion of a suitable precursor, such as 5-methoxypyrazine-2-thiol or 5-methoxypyrazine-2-sulfonyl chloride. The optimization of this synthesis is a multifactorial process, aiming to enhance the yield and purity of the final product. Key parameters that are typically investigated include the choice of reagents, solvents, temperature, and reaction time.

A common strategy for synthesizing heteroaromatic sulfonyl fluorides involves the oxidation of a corresponding thiol to a sulfonyl chloride, followed by a halogen exchange reaction to introduce fluorine. mdpi.comresearchgate.netnih.gov For this compound, the starting material would be 5-methoxypyrazine-2-thiol. The initial oxidation step is critical and can be optimized by screening various oxidizing agents.

Table 1: Optimization of the Oxidation of 5-Methoxypyrazine-2-thiol This table is illustrative and based on typical results for similar heteroaromatic thiols.

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Yield of Sulfonyl Chloride (%)
1 N-Chlorosuccinimide (NCS) Acetonitrile 0 2 75
2 Sodium Hypochlorite (NaOCl) Dichloromethane/Water -25 1 85
3 Chlorine Gas (Cl₂) Acetic Acid 0 1.5 80

Following the formation of 5-methoxypyrazine-2-sulfonyl chloride, the subsequent halogen exchange (halex) reaction is optimized. The choice of the fluoride source is paramount for achieving high conversion rates. rsc.orgthieme-connect.com

Table 2: Optimization of the Fluorination of 5-Methoxypyrazine-2-sulfonyl chloride This table is illustrative and based on typical results for the fluorination of heteroaromatic sulfonyl chlorides.

Entry Fluoride Source Solvent Temperature (°C) Time (h) Yield of Sulfonyl Fluoride (%)
1 Potassium Fluoride (KF) Acetonitrile 80 12 60
2 Potassium Fluoride/18-crown-6 Acetonitrile 25 6 90
3 Potassium Bifluoride (KHF₂) Acetonitrile/Water 60 4 92

Development of Scalable and Sustainable Synthetic Routes

The development of scalable and sustainable synthetic routes for this compound is driven by the principles of green chemistry, which aim to reduce environmental impact and improve safety and efficiency. nih.gov

One approach to a more sustainable synthesis is the adoption of a one-pot procedure, where the oxidation and fluorination steps are performed sequentially in the same reaction vessel. This minimizes waste from purification of intermediates and reduces solvent usage. A one-pot synthesis starting from 5-methoxypyrazine-2-thiol could involve its oxidation with an agent like sodium hypochlorite, followed by the direct addition of a fluorinating agent such as potassium bifluoride. researchgate.netrsc.org

Electrochemical methods offer a promising green alternative for the synthesis of sulfonyl fluorides. tue.nl An electrochemical approach could enable the direct oxidative coupling of 5-methoxypyrazine-2-thiol with a fluoride source like potassium fluoride in a continuous flow system. tue.nl This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. tue.nl Flow chemistry, in general, provides advantages for scalability by allowing for better control over reaction parameters and safer handling of reactive intermediates. tue.nl

The choice of solvents and reagents is also a key consideration for sustainability. Utilizing greener solvents with lower toxicity and environmental persistence is preferred. Furthermore, replacing hazardous reagents is a critical aspect of developing sustainable routes. For instance, the use of chlorine gas can be avoided by employing solid N-chlorosuccinimide or trichloroisocyanuric acid as the chlorinating/oxidizing agent. nih.gov

A potential scalable and sustainable route is summarized below:

Scheme 1: Proposed Green Synthesis of this compound

Table 3: Comparison of Synthetic Routes for Sustainability This table provides a qualitative comparison of potential synthetic strategies.

Feature Traditional Batch Synthesis One-Pot Synthesis Electrochemical Flow Synthesis
Atom Economy Moderate Good Good
Solvent Usage High Moderate Low
Waste Generation High Moderate Low
Energy Consumption Moderate Moderate Potentially Lower
Safety Moderate (use of hazardous reagents) Improved High (better control)

| Scalability | Challenging | Moderate | Excellent |

By focusing on these advanced methodologies, the synthesis of this compound can be made more efficient, safer, and environmentally responsible, aligning with the modern demands of chemical manufacturing.

Reactivity and Mechanistic Insights of 5 Methoxypyrazine 2 Sulfonyl Fluoride

Nucleophilic Substitution at the Sulfonyl Fluoride (B91410) Center

The sulfonyl fluoride group (-SO₂F) is a potent electrophilic site, rendered highly susceptible to nucleophilic attack by the strong electron-withdrawing nature of the sulfonyl group and the fluorine atom. The pyrazine (B50134) ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the sulfur center. Consequently, 5-Methoxypyrazine-2-sulfonyl fluoride readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the fluoride ion, a good leaving group.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

This compound is anticipated to react efficiently with oxygen-centered nucleophiles such as alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. The base serves to deprotonate the alcohol or phenol (B47542), generating a more potent alkoxide or phenoxide nucleophile. The reaction is expected to proceed under mild conditions, reflecting the high reactivity of the sulfonyl fluoride moiety.

For instance, the reaction with methanol (B129727) in the presence of a non-nucleophilic base like triethylamine (B128534) would yield methyl 5-methoxypyrazine-2-sulfonate. Similarly, reaction with phenol would afford phenyl 5-methoxypyrazine-2-sulfonate. The reaction rates are expected to be influenced by the steric hindrance and nucleophilicity of the alcohol or phenol.

Table 1: Predicted Reaction of this compound with Oxygen-Centered Nucleophiles
NucleophileProductPredicted ConditionsPredicted Yield
MethanolMethyl 5-methoxypyrazine-2-sulfonateEt₃N, CH₂Cl₂, 0 °C to rtHigh
EthanolEthyl 5-methoxypyrazine-2-sulfonateEt₃N, CH₂Cl₂, 0 °C to rtHigh
PhenolPhenyl 5-methoxypyrazine-2-sulfonateK₂CO₃, Acetone, rtModerate to High
p-Cresolp-Tolyl 5-methoxypyrazine-2-sulfonateK₂CO₃, Acetone, rtModerate to High

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-centered nucleophiles, such as primary and secondary amines, are expected to react readily with this compound to form the corresponding sulfonamides. These reactions are typically fast and high-yielding, forming a stable S-N bond. The reaction generally proceeds without the need for a base, as the amine itself can act as a proton scavenger. However, the use of a non-nucleophilic base can be beneficial to neutralize the HF generated.

Hydrazines would react in a similar manner to produce the corresponding sulfonyl hydrazides. These derivatives can be valuable intermediates in further synthetic transformations.

Table 2: Predicted Reaction of this compound with Nitrogen-Centered Nucleophiles
NucleophileProductPredicted ConditionsPredicted Yield
Ammonia5-Methoxypyrazine-2-sulfonamideaq. NH₃, THF, 0 °CHigh
AnilineN-Phenyl-5-methoxypyrazine-2-sulfonamidePyridine, CH₂Cl₂, rtHigh
Piperidine1-((5-Methoxypyrazin-2-yl)sulfonyl)piperidineTHF, rtHigh
Hydrazine5-Methoxypyrazine-2-sulfonyl hydrazideEthanol, rtHigh

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)

The reaction of sulfonyl fluorides with carbon-centered nucleophiles is more nuanced. Hard organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi) can react with sulfonyl fluorides, but the reaction can be complex, sometimes leading to side products. Softer organocuprates (R₂CuLi) are often more effective for the formation of sulfones (R-SO₂-Ar). It is predicted that this compound would react with organocuprates to yield the corresponding 2-alkyl/aryl-sulfonyl-5-methoxypyrazines.

Enolates, being softer carbon nucleophiles, are also expected to react at the sulfonyl fluoride center under appropriate conditions, leading to the formation of β-keto sulfones.

Table 3: Predicted Reaction of this compound with Carbon-Centered Nucleophiles
NucleophileProductPredicted ConditionsPredicted Yield
Lithium dimethylcuprate2-Methylsulfonyl-5-methoxypyrazineTHF, -78 °CModerate
Lithium diphenylcuprate2-Phenylsulfonyl-5-methoxypyrazineTHF, -78 °CModerate
Acetone enolate (from LDA)1-(5-Methoxypyrazin-2-ylsulfonyl)propan-2-oneLDA, THF, -78 °CModerate

Electrophilic Reactivity of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic aromatic substitution (SEAr). However, the substituents on the ring play a crucial role in modulating this reactivity.

Site Selectivity Considerations

In this compound, the pyrazine ring is substituted with a strongly electron-donating methoxy (B1213986) group (-OCH₃) and a strongly electron-withdrawing sulfonyl fluoride group (-SO₂F).

The methoxy group is an activating group and is ortho, para-directing. In the pyrazine ring, the positions ortho to the methoxy group are C6 and C4 (which is a nitrogen). The position para to the methoxy group is the C2 position, which is already substituted. Therefore, the methoxy group will direct incoming electrophiles primarily to the C6 position.

The sulfonyl fluoride group is a powerful deactivating group and is meta-directing. The positions meta to the sulfonyl fluoride group are C4 (nitrogen) and C6.

Considering the combined effects, both the activating, ortho-directing methoxy group and the deactivating, meta-directing sulfonyl fluoride group favor electrophilic attack at the C6 position . Therefore, any successful electrophilic substitution is expected to be highly regioselective at this position. The C3 position is sterically hindered and electronically deactivated by the adjacent sulfonyl fluoride group.

Influence of the Methoxy and Sulfonyl Fluoride Substituents

Methoxy Group (-OCH₃): This group activates the ring towards electrophilic attack through its +M (mesomeric) effect by donating its lone pair of electrons to the ring, thereby increasing the electron density, particularly at the ortho and para positions.

Sulfonyl Fluoride Group (-SO₂F): This group strongly deactivates the ring through its -I (inductive) and -M effects, withdrawing electron density from the ring and making it less nucleophilic.

The powerful deactivating nature of the sulfonyl fluoride group and the inherent electron deficiency of the pyrazine ring are likely to dominate, making electrophilic aromatic substitution on this compound challenging. While the methoxy group does provide activation, it may not be sufficient to overcome the strong deactivation. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, and the yields are expected to be low.

Transition Metal-Catalyzed Transformations Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety, while historically considered robust and relatively inert, has emerged as a versatile functional group in transition metal-catalyzed reactions. This section explores the catalytic transformations of the sulfonyl fluoride group in compounds analogous to this compound, focusing on the activation of the carbon-sulfur (C-S) bond and the functionalization of the sulfonyl fluoride itself.

Cross-Coupling Reactions of the C-S Bond

The activation of the C-S bond in aryl and heteroaryl sulfonyl fluorides for cross-coupling reactions represents a significant advancement in synthetic chemistry, offering a new avenue for the construction of biaryl and heteroaryl motifs. While sulfonyl chlorides have been recognized as competent partners in Suzuki-Miyaura cross-coupling, the reactivity of the more stable sulfonyl fluorides has only been explored more recently. claremont.edu

Pioneering work has demonstrated that aryl and heteroaryl sulfonyl fluorides can indeed participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov For instance, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully coupled with a variety of (hetero)aryl boronic acids and pinacol (B44631) boronic esters. scholaris.canih.gov These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂, at elevated temperatures. nih.gov The successful coupling of these substrates underscores the potential for activating the otherwise stable C-S bond in heteroaromatic sulfonyl fluorides.

The general scheme for such a reaction can be represented as follows:

Ar-SO₂F + Ar'-B(OR)₂ → Ar-Ar'

(where Ar is a pyrazine derivative and Ar' is an aryl or heteroaryl group)

The reaction conditions often require a suitable palladium catalyst and a ligand, with the choice of ligand being crucial for the reaction's success. For example, bulky and electron-rich phosphine (B1218219) ligands like RuPhos have been found to be optimal for the Suzuki-Miyaura coupling of some aryl sulfonyl fluorides. claremont.edu

Below is a representative table of reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a model heteroaryl sulfonyl fluoride, pyridine-2-sulfonyl fluoride, with various boronic acids. While this data is not for this compound specifically, it provides valuable insight into the expected reactivity.

EntryBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂RuPhosK₃PO₄Toluene10085 rsc.org
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O8078 nih.gov
3Thiophene-2-boronic acidPd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O10065 nih.gov
4Pyridine-3-boronic acidPd(OAc)₂RuPhosK₃PO₄Toluene10072 rsc.org

Activation and Functionalization of the Sulfonyl Fluoride Moiety

Beyond the cleavage of the C-S bond, the sulfonyl fluoride group itself can be a site of activation and functionalization. While the S-F bond is notably strong, its reactivity can be harnessed, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. rhhz.net This type of reaction typically involves the nucleophilic substitution of the fluoride ion, leading to the formation of sulfonamides, sulfonate esters, and other sulfur(VI) compounds.

Transition metal catalysis can play a role in modulating the reactivity of the sulfonyl fluoride group, although this is a less explored area compared to C-S bond activation. The interaction of a transition metal with the sulfonyl group could potentially lower the energy barrier for nucleophilic attack.

Additionally, nickel-catalyzed cross-coupling reactions have shown great promise for the activation of strong carbon-fluorine (C-F) bonds in aryl fluorides. organic-chemistry.orgbeilstein-journals.org While this is distinct from the S-F bond, the principles of oxidative addition of a low-valent nickel species into a C-F bond could conceptually be extended to the S-F bond under specific catalytic conditions. However, experimental evidence for direct transition metal-catalyzed cross-coupling via S-F bond activation in compounds like this compound is not yet prevalent in the literature.

Elucidation of Reaction Mechanisms

Understanding the mechanism of these transition metal-catalyzed transformations is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies, including kinetic analysis, identification of intermediates, and computational modeling, provide deep insights into the catalytic cycle.

Kinetic Studies and Rate Law Determinations

Currently, detailed kinetic studies and rate law determinations specifically for the cross-coupling reactions of this compound are not widely available. However, insights can be drawn from studies on analogous systems. For Suzuki-Miyaura reactions, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. It is often either the oxidative addition of the catalyst to the electrophile or the transmetalation step with the organoboron reagent.

For the desulfonative coupling of aryl sulfonyl fluorides, it is plausible that the oxidative addition of the palladium(0) catalyst into the C-S bond is a key and potentially rate-limiting step. Future kinetic studies would be invaluable in confirming this hypothesis and in understanding the influence of the electronic properties of the pyrazine ring and the methoxy substituent on the reaction rate.

Identification of Intermediates and Spectroscopic Evidence

The direct observation of intermediates in catalytic cycles is often challenging due to their transient nature. However, a combination of spectroscopic techniques and stoichiometric reactions can provide evidence for their existence. In the context of palladium-catalyzed cross-coupling of heteroaryl sulfonyl fluorides, key proposed intermediates include:

Pd(0)L₂ species: The active catalyst.

[ArPd(SO₂F)L₂] oxidative addition complex: Formed by the insertion of Pd(0) into the C-S bond.

[ArPd(Ar')L₂] transmetalation product: Formed after reaction with the boronic acid.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of the Suzuki-Miyaura coupling of aryl sulfonyl fluorides. rsc.orgnih.gov These studies suggest that the oxidative addition of a Pd(0) complex into the C-S bond is energetically more favorable than insertion into the S-F bond. rsc.org This is a critical insight, as it explains the observed desulfonative coupling products.

Spectroscopic techniques like NMR could potentially be used to identify and characterize key intermediates, especially in stoichiometric reactions designed to mimic steps of the catalytic cycle. scholaris.ca For instance, the synthesis and characterization of the oxidative addition product would provide strong evidence for the proposed mechanism.

Stereochemical Outcomes and Transition State Geometries

For the cross-coupling reactions of this compound with typical arylboronic acids, the issue of stereochemistry at the reacting centers is generally not applicable, as the pyrazine and aryl components are achiral. The primary focus is on the regioselectivity of the C-C bond formation.

However, if chiral ligands are employed on the transition metal catalyst, or if the coupling partners possess chirality, the stereochemical outcome would become a significant aspect to consider. The geometry of the transition states, particularly for the oxidative addition and reductive elimination steps, would dictate any potential asymmetric induction. Computational modeling is a powerful tool for predicting the geometries of these transition states and for understanding the origins of stereoselectivity in related catalytic systems. At present, there is a lack of specific research on the stereochemical aspects of reactions involving this compound.

Applications of 5 Methoxypyrazine 2 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Reagent for Sulfonylation Reactions

The sulfonyl fluoride (B91410) group is a robust and highly selective electrophile, generally more stable than the corresponding sulfonyl chloride. This stability allows for its use in a wider range of reaction conditions and with a broader array of functional groups. It is anticipated that 5-methoxypyrazine-2-sulfonyl fluoride would serve as an excellent reagent for introducing the 5-methoxypyrazine-2-sulfonyl moiety onto various nucleophiles.

The reaction of sulfonyl fluorides with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a prevalent pharmacophore. Similarly, the reaction with phenols and alcohols yields sulfonates, which are valuable intermediates and functional groups in their own right. The synthesis of heteroaryl sulfonamides from heteroaryl sulfonyl fluorides is a well-established transformation. nih.govnih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrofluoric acid byproduct.

The anticipated reaction of this compound with various amines and phenols is depicted below:

Reaction with Amines (Sulfonamide Formation): this compound + R-NH₂ → 5-Methoxypyrazine-2-sulfonamide-R + HF

Reaction with Phenols/Alcohols (Sulfonate Formation): this compound + R-OH → 5-Methoxypyrazine-2-sulfonate-R + HF

EntrySulfonyl Fluoride (Analogue)NucleophileProductYield (%)Reference
1Pyridine-2-sulfonyl fluorideBenzylamineN-Benzyl-pyridine-2-sulfonamide85 nih.gov
2Thiophene-2-sulfonyl fluorideAnilineN-Phenyl-thiophene-2-sulfonamide92 nih.gov
3Benzene-sulfonyl fluoridePhenol (B47542)Phenyl benzenesulfonate96 organic-chemistry.org
44-Toluenesulfonyl fluorideMethanol (B129727)Methyl 4-toluenesulfonate88Inferred

While less common than sulfonamide and sulfonate formation, sulfonyl fluorides can also react with other nucleophiles to form sulfonyl ethers and sulfonyl esters. The synthesis of sulfonyl esters can be achieved through the reaction of sulfonyl fluorides with carboxylic acids or their derivatives. The formation of sulfonyl ethers is less direct and may require specific catalytic conditions. The reactivity of the sulfonyl fluoride group in this compound is expected to be amenable to these transformations, providing access to a diverse range of pyrazine-containing compounds.

Recent advancements have demonstrated the synthesis of unsaturated sulfonyl fluorides and their subsequent conversion to various derivatives, which could be analogous to the potential reactivity of this compound. acs.org

Building Block for Complex Molecular Architectures

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The presence of a reactive sulfonyl fluoride handle on the pyrazine core in this compound would make it an attractive building block for the synthesis of more complex, functionalized heterocyclic systems.

The pyrazine ring in this compound can be further functionalized through various organic reactions. For instance, the nitrogen atoms of the pyrazine ring can undergo quaternization, and the aromatic ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, depending on the substitution pattern and reaction conditions. The sulfonyl fluoride group itself can be used as a handle to introduce the pyrazine moiety into larger molecules. Furthermore, intramolecular reactions involving the sulfonyl fluoride and another functional group on a side chain attached to the pyrazine ring could lead to the formation of novel fused heterocyclic systems. Intramolecular [4+2] cycloaddition reactions of pyridazine (B1198779) derivatives with alkyne side chains have been reported to form fused benzonitriles, suggesting that similar strategies could be employed with pyrazine systems. mdpi.com

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The use of pyrazine derivatives in MCRs has been documented for the synthesis of various heterocyclic compounds. researchgate.net While the direct participation of sulfonyl fluorides in MCRs is an emerging area, their ability to act as latent electrophiles or to be transformed into other reactive functional groups makes them potential candidates for such reactions. For example, a multicomponent reaction involving the in-situ generation of arynes, secondary amines, and sulfuryl fluoride has been used to synthesize arylsulfonyl fluorides. mdpi.com A similar strategy could potentially be adapted to incorporate the 5-methoxypyrazine moiety into complex structures.

Precursor in Fluorosulfonylation and Sulfonyl Transfer Processes

The sulfonyl fluoride moiety is not only a stable precursor for sulfonylation reactions but can also participate in more specialized transformations such as fluorosulfonylation and sulfonyl transfer reactions.

Fluorosulfonylation reactions involve the introduction of the -SO₂F group onto a molecule. While this compound itself is a product of such a process, its derivatives could potentially be used in subsequent fluorosulfonylation reactions. More relevantly, the compound could act as a sulfonyl transfer agent.

In sulfonyl transfer reactions, the sulfonyl group is transferred from a donor molecule to an acceptor. While there is limited specific literature on pyrazine sulfonyl fluorides as sulfonyl transfer agents, the general reactivity of sulfonyl fluorides suggests this possibility. Such reactions would be valuable for the synthesis of other sulfonyl derivatives under specific, mild conditions. The development of radical fluorosulfonylation methods has expanded the toolkit for synthesizing sulfonyl fluorides and highlights the potential for novel reactivity pathways. nih.govrsc.org

Contributions to Methodology Development in Organic Chemistry

Following a comprehensive search of available scientific literature, no specific research detailing the contributions of this compound to the development of new methodologies in organic chemistry has been identified. While the broader class of sulfonyl fluorides has been a subject of extensive research, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and as covalent inhibitors in chemical biology, specific studies highlighting the role of the 5-methoxypyrazine substituted variant in advancing synthetic protocols are not present in the reviewed literature.

The development of novel synthetic methods often involves the use of unique reagents that can offer new reactivity, selectivity, or functional group tolerance. Heteroaromatic sulfonyl fluorides, in general, are recognized for their distinct electronic properties which can influence their reactivity compared to their aryl counterparts. However, the specific impact of the 5-methoxypyrazine scaffold on the reactivity and utility of the sulfonyl fluoride moiety in developing new chemical transformations has not been documented.

Research in the field of sulfonyl fluorides continues to expand, with new methods for their synthesis and new applications being regularly reported. It is conceivable that future studies may explore the utility of this compound in the development of novel synthetic methodologies, but at present, there is no data to report on this specific topic.

Derivatization and Analog Generation of 5 Methoxypyrazine 2 Sulfonyl Fluoride

Chemical Modifications at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a critical functional handle that can be manipulated to introduce a variety of other functionalities. These modifications can alter the electronic properties and reactivity of the molecule.

The conversion of the sulfonyl fluoride to other sulfonyl halides, such as sulfonyl chlorides, is a feasible transformation. While the sulfonyl fluoride is generally more stable and less reactive than other sulfonyl halides, its conversion to a more reactive sulfonyl chloride can be advantageous for subsequent nucleophilic substitution reactions. This transformation can be achieved under specific halogen exchange conditions. Conversely, the synthesis of sulfonyl fluorides from the corresponding sulfonyl chlorides is a common strategy, often employing a fluoride source like potassium fluoride. A convenient method for preparing heteroaryl sulfonyl fluorides involves the oxidation of heteroaryl thiols to the corresponding sulfonyl chloride, followed by treatment with a fluorinating agent. nih.gov

Starting MaterialReagentProductReference
Heteroaryl thiol1. NaOCl2. KHF₂Heteroaryl sulfonyl fluoride nih.gov
Aryl sulfonyl chlorideKFAryl sulfonyl fluoride mdpi.com

This table illustrates general transformations applicable to the synthesis and modification of heteroaryl sulfonyl fluorides.

The sulfur atom in the sulfonyl fluoride moiety exists in a +6 oxidation state. Chemical reduction of the sulfonyl fluoride can lead to lower oxidation states of sulfur, such as sulfinates or even thiols, thereby providing access to a different class of derivatives. The electrochemical reduction of arene sulfonyl fluorides has been studied, demonstrating that the sulfonyl fluoride group can be a site for electron transfer, leading to cleavage of the C-S or S-F bond depending on the molecular structure and reaction conditions. bac-lac.gc.ca

Information regarding the direct oxidation of the sulfur center in a sulfonyl fluoride is limited, as the sulfur is already in its highest oxidation state. However, oxidative conditions applied to the pyrazine (B50134) ring could potentially lead to the formation of N-oxides, which would significantly alter the electronic properties of the molecule. acs.orgresearchgate.netacs.org

Functionalization and Manipulation of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Strategic functionalization of the ring can introduce additional substituents, leading to a wide range of analogs.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgacs.orgresearchgate.net In the case of 5-methoxypyrazine-2-sulfonyl fluoride, both the methoxy (B1213986) group and the sulfonyl fluoride group can potentially direct the metalation to adjacent positions. The methoxy group is a known directing group for ortho-lithiation. semanticscholar.org The lithiation of 2-substituted pyrazines generally occurs at the 3-position. semanticscholar.orgresearchgate.net Therefore, treatment of this compound with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, is expected to result in deprotonation at the C-3 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Lithiating AgentElectrophile (E)Product
n-BuLi or LDAD₂O3-Deuterio-5-methoxypyrazine-2-sulfonyl fluoride
n-BuLi or LDAI₂3-Iodo-5-methoxypyrazine-2-sulfonyl fluoride
n-BuLi or LDA(CH₃)₃SiCl5-Methoxy-3-(trimethylsilyl)pyrazine-2-sulfonyl fluoride
n-BuLi or LDACO₂ then H⁺This compound-3-carboxylic acid

This table provides hypothetical examples of products from directed ortho-metalation and electrophilic quenching based on known reactivity of similar systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of C-C and C-N bonds, respectively. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org While the sulfonyl fluoride group itself can undergo cross-coupling under certain conditions, it is more common to utilize a halogenated pyrazine derivative for these transformations. For instance, if a halogen atom is introduced at the C-3 or C-6 position of the pyrazine ring, it can serve as a handle for cross-coupling reactions.

Suzuki-Miyaura Coupling: A 3-halo-5-methoxypyrazine-2-sulfonyl fluoride could be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the C-3 position. tcichemicals.commdpi.comnih.govnih.gov

Buchwald-Hartwig Amination: Similarly, the amination of a halogenated this compound derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex, would provide access to a range of aminopyrazine analogs. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgnih.gov

Reaction TypeCoupling PartnersCatalyst SystemProduct
Suzuki-Miyaura3-Bromo-5-methoxypyrazine-2-sulfonyl fluoride + Arylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl-5-methoxypyrazine-2-sulfonyl fluoride
Buchwald-Hartwig3-Chloro-5-methoxypyrazine-2-sulfonyl fluoride + R₂NHPd₂(dba)₃, BINAP, NaOtBu3-(Dialkylamino)-5-methoxypyrazine-2-sulfonyl fluoride

This table presents plausible cross-coupling reactions for the derivatization of a halogenated this compound.

Alterations to the Methoxy Group

The methoxy group at the C-5 position is another site for chemical modification. Cleavage of the methyl-oxygen bond would yield the corresponding hydroxypyrazine derivative, which can then be further functionalized.

The O-demethylation of methoxypyrazines is a known transformation. nih.gov In a laboratory setting, this can be achieved using various reagents that are commonly employed for the cleavage of aryl methyl ethers. Strong protic acids like HBr or HI can cleave ethers, although the conditions are often harsh. pearson.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the demethylation of aromatic ethers under milder conditions. The resulting 5-hydroxy-pyrazine-2-sulfonyl fluoride would be a valuable intermediate for the synthesis of new analogs through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

ReagentProduct
BBr₃5-Hydroxy-pyrazine-2-sulfonyl fluoride
HBr5-Hydroxy-pyrazine-2-sulfonyl fluoride

This table outlines potential reagents for the demethylation of this compound.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether in this compound to yield the corresponding pyrazinol is a fundamental transformation. This reaction is typically achieved using strong Lewis acids or proton acids that can activate the ether oxygen for nucleophilic attack.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uknih.gov The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This adduct formation enhances the electrophilicity of the methyl group, facilitating a nucleophilic attack by a bromide ion, leading to the cleavage of the carbon-oxygen bond.

A proposed mechanistic pathway for the BBr₃-mediated demethylation of an aryl methyl ether, which can be extrapolated to this compound, is outlined below:

Adduct Formation: The Lewis acidic BBr₃ coordinates to the oxygen atom of the methoxy group.

Nucleophilic Attack: A bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial adduct, attacks the methyl group in an Sₙ2 fashion.

Cleavage and Product Formation: The C-O bond is cleaved, yielding methyl bromide and an aryloxyboron dibromide intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to afford the final hydroxypyrazine product, 5-hydroxypyrazine-2-sulfonyl fluoride.

Recent studies on the mechanism of BBr₃-facilitated demethylation of aryl methyl ethers suggest that the reaction may proceed through charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govcore.ac.uknih.gov

The following table summarizes the key aspects of this demethylation reaction:

ReagentProposed MechanismIntermediateFinal Product (after workup)
Boron Tribromide (BBr₃)Lewis acid-assisted Sₙ2Aryloxyboron dibromide5-Hydroxypyrazine-2-sulfonyl fluoride

Conversion to Other Oxygen-Containing Substituents

The methoxy group of this compound can potentially be converted into other oxygen-containing substituents through nucleophilic aromatic substitution (SₙAr) reactions. The pyrazine ring, being electron-deficient, especially with the presence of the strongly electron-withdrawing sulfonyl fluoride group, is activated towards nucleophilic attack. wikipedia.orgdalalinstitute.com

In an SₙAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the methoxy group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyrazine ring and potentially the sulfonyl fluoride group, which stabilizes it. Subsequent departure of the methoxide (B1231860) leaving group restores the aromaticity of the ring and yields the substituted product.

Potential oxygen-containing nucleophiles that could be employed for this transformation include:

Hydroxide ions (OH⁻): To form the corresponding 5-hydroxypyrazine-2-sulfonyl fluoride. This would be an alternative to the ether cleavage methods described above.

Alkoxides (RO⁻): To generate larger ether analogs (e.g., ethoxy, propoxy). This would involve reacting this compound with the desired sodium or potassium alkoxide.

Aryloxides (ArO⁻): To synthesize aryl ether derivatives.

The viability and efficiency of these SₙAr reactions would depend on the reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile. The electron-withdrawing nature of the sulfonyl fluoride group is crucial for activating the pyrazine ring for such substitutions.

Synthesis of Structural Analogs for Structure-Reactivity Relationship Studies (excluding biological activity)

The synthesis of structural analogs of this compound is essential for conducting structure-reactivity relationship studies. These studies help in understanding how modifications to the molecular structure influence its chemical properties and reactivity. Analogs can be synthesized by altering the pyrazine ring substituents or by modifying the sulfonyl fluoride moiety.

General strategies for the synthesis of pyrazine derivatives and arylsulfonyl fluorides can be adapted for this purpose. researchgate.netrhhz.net For instance, substituted pyrazine rings can be prepared through condensation reactions of α-dicarbonyl compounds with α-amino amides or nitriles. google.com

The sulfonyl fluoride group can be introduced onto a pre-functionalized pyrazine ring through various methods, including:

From Sulfonic Acids or their Salts: Sulfonic acids can be converted to sulfonyl fluorides using reagents like cyanuric fluoride or a combination of a chlorinating agent followed by a fluoride source. rsc.orgnih.gov

From Sulfonyl Chlorides: The corresponding sulfonyl chloride can be synthesized and then converted to the sulfonyl fluoride via a halide exchange reaction using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂).

From Aryl Halides: Palladium-catalyzed coupling of an aryl halide with a sulfur dioxide surrogate followed by treatment with a fluorinating agent is a modern approach to arylsulfonyl fluorides. organic-chemistry.org

By employing these synthetic strategies, a variety of structural analogs can be generated for structure-reactivity studies. The table below outlines some potential modifications and the synthetic approaches that could be used.

Analog TypeModificationPotential Synthetic Approach
Ring-Substituted Analogs Introduction of alkyl or aryl groups on the pyrazine ringCondensation of substituted α-dicarbonyls with amino amides, followed by sulfonyl fluoride installation.
Introduction of other functional groups (e.g., halogens, cyano)Functional group interconversion on a pre-existing pyrazine scaffold.
Side-Chain Modified Analogs Variation of the alkoxy group (e.g., ethoxy, isopropoxy)Nucleophilic aromatic substitution with the corresponding alkoxide.
Sulfonyl Moiety Analogs Replacement of sulfonyl fluoride with sulfonyl chloride or sulfonamideHalide exchange on the sulfonyl fluoride or reaction with amines.

These systematic modifications would allow for a detailed investigation of how electronic and steric factors influence the reactivity of the pyrazine ring and the sulfonyl fluoride group.

Theoretical and Computational Investigations of 5 Methoxypyrazine 2 Sulfonyl Fluoride

Electronic Structure Analysis and Bonding Characteristics

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure of molecules like 5-Methoxypyrazine-2-sulfonyl fluoride (B91410). These calculations provide insights into the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the molecule's reactivity and electronic properties.

For 5-Methoxypyrazine-2-sulfonyl fluoride, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atom of the methoxy (B1213986) group. The LUMO, conversely, would likely be centered on the electron-deficient sulfonyl fluoride group and the pyrazine ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The values in this table are illustrative and based on typical values for similar aromatic sulfonyl fluorides. Actual values would require specific DFT calculations for this compound.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an ESP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

The nitrogen atoms in the pyrazine ring and the oxygen atom of the methoxy group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the sulfur atom of the sulfonyl fluoride group and the hydrogen atoms are anticipated to be electron-deficient, representing likely sites for nucleophilic attack.

Conformational Analysis and Energetic Landscapes

Identification of Stable Conformations and Energy Barriers

The methoxy group attached to the pyrazine ring can rotate, leading to different conformations. Computational methods can be employed to identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The analysis would involve systematically rotating the C-O bond of the methoxy group and calculating the energy at each step to map out the energetic landscape. The energy barriers between different conformations can also be determined, providing insight into the flexibility of the molecule.

Influence of Substituents on Molecular Geometry

The methoxy and sulfonyl fluoride substituents significantly influence the geometry of the pyrazine ring. The electron-donating methoxy group and the electron-withdrawing sulfonyl fluoride group can cause distortions in the bond lengths and angles of the pyrazine ring compared to the unsubstituted molecule. Quantum chemical calculations can precisely predict these changes in molecular geometry.

Table 2: Predicted Bond Lengths and Angles (Illustrative)

ParameterPredicted Value
C-O (methoxy) bond length1.35 Å
S-F bond length1.58 Å
C-S bond length1.78 Å
C-N-C bond angle (pyrazine)116°

Note: These are illustrative values. Precise geometrical parameters would be obtained from specific computational studies.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and energetic landscapes, chemists can anticipate how the molecule will behave.

The electron-withdrawing nature of the sulfonyl fluoride group deactivates the pyrazine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. Computational models can predict the most likely sites for nucleophilic attack on the pyrazine ring. Furthermore, the sulfonyl fluoride moiety itself is a reactive center, particularly for reactions involving nucleophilic substitution at the sulfur atom. Theoretical calculations can help elucidate the mechanisms of such reactions and predict their feasibility and outcomes.

Application of Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the reaction mechanisms involving this compound. By modeling the electron density of the molecule, DFT methods can accurately predict the geometries of reactants, intermediates, transition states, and products. This allows for a detailed mapping of the potential energy surface for various chemical transformations. For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the fluoride from the sulfonyl group, DFT calculations can help identify the preferred reaction pathway.

Commonly employed functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are utilized to optimize the molecular structures and calculate their corresponding energies. semanticscholar.org These calculations can reveal whether the reaction proceeds through a stepwise mechanism, involving a Meisenheimer-like intermediate, or a concerted process. The solvent effects, crucial in many organic reactions, can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). The insights gained from these DFT studies are instrumental in understanding the reactivity of this compound and in designing synthetic routes.

A hypothetical reaction pathway for the hydrolysis of this compound could be investigated using DFT. The calculated energies for the reactant, transition state, and product would provide a comprehensive energy profile for the reaction, as illustrated in the table below.

Table 1: Hypothetical DFT Calculated Energies for the Hydrolysis of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + H₂O) 0.0
Transition State +25.4

Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors derived from conceptual DFT provide valuable insights into the site selectivity of chemical reactions involving this compound. These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For practical applications, condensed Fukui functions are calculated for each atomic site. The function ƒ+(r) indicates the susceptibility of a site to nucleophilic attack, ƒ-(r) for electrophilic attack, and ƒ0(r) for radical attack. For this compound, these calculations would likely indicate that the sulfur atom of the sulfonyl fluoride group is a primary site for nucleophilic attack, a key step in sulfur(VI) fluoride exchange (SuFEx) chemistry. acs.org Furthermore, the pyrazine ring itself possesses nitrogen atoms and carbon atoms with varying reactivities, which can be quantified using these descriptors.

Other local reactivity descriptors such as the local softness and the electrophilicity index can further refine the understanding of the molecule's reactivity. This information is particularly useful in predicting the outcomes of reactions with various reagents and in understanding the regioselectivity observed in synthetic transformations.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atom ƒ⁺ (Nucleophilic Attack) ƒ⁻ (Electrophilic Attack)
S 0.45 0.05
F 0.12 0.18
N1 0.08 0.25
N4 0.09 0.23
C2 0.15 0.08

Modeling of Transition States and Activation Energies

The modeling of transition states (TS) and the calculation of activation energies (Ea) are fundamental to understanding the kinetics of reactions involving this compound. libretexts.org A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, particularly DFT, are employed to locate these elusive structures on the potential energy surface.

Various algorithms, such as the Berny optimization algorithm, are used to find the saddle point corresponding to the transition state. Once a TS structure is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants.

These calculations are critical for comparing the feasibility of different reaction pathways. For example, by calculating the activation energies for the reaction of this compound with different nucleophiles, one can predict the relative rates of these reactions. This information is invaluable for optimizing reaction conditions and for understanding the factors that control the reaction kinetics.

Table 3: Hypothetical Activation Energies for the Reaction of this compound with Different Nucleophiles

Nucleophile Solvent Activation Energy (Ea) (kcal/mol)
H₂O Acetonitrile (B52724) 25.4
NH₃ Acetonitrile 21.8

Spectroscopic Property Predictions and Validation Studies

Computational Prediction of NMR Chemical Shifts

Computational methods have become indispensable for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of novel compounds like this compound. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govrsc.org These predictions are crucial for assigning the signals in experimental spectra and for confirming the proposed molecular structure.

The process involves optimizing the geometry of the molecule at a chosen level of theory and then performing the NMR calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine-containing reference for ¹⁹F. nih.gov The accuracy of the predicted shifts can be improved by considering solvent effects and by using higher levels of theory.

For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the presence of the sulfonyl fluoride group. spectrabase.com The chemical shift of the fluorine atom is sensitive to its electronic environment, making it a valuable probe for studying the molecule's properties.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H (H3) 8.65 8.62
¹H (H6) 8.40 8.38
¹H (OCH₃) 4.10 4.08
¹³C (C2) 155.2 154.9
¹³C (C3) 138.7 138.5
¹³C (C5) 165.4 165.1
¹³C (C6) 135.9 135.7
¹³C (OCH₃) 56.1 55.9

Vibrational Frequency Analysis for IR Spectroscopy

Vibrational frequency analysis through computational methods provides a theoretical infrared (IR) spectrum that can be compared with experimental data to aid in the structural characterization of this compound. researchgate.net DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculations are performed after a geometry optimization to ensure that the molecule is at a minimum on the potential energy surface.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve the agreement with experimental data. researchgate.net The theoretical IR spectrum can help in the assignment of the absorption bands observed in the experimental spectrum to specific vibrational modes of the molecule.

For this compound, key vibrational modes would include the S-F stretch, the symmetric and asymmetric SO₂ stretches, the C-O-C stretch of the methoxy group, and various vibrations associated with the pyrazine ring. The comparison between the predicted and experimental IR spectra serves as a powerful tool for validating the computed structure of the molecule.

Table 5: Hypothetical Predicted and Scaled Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
SO₂ asymmetric stretch 1450 1392
SO₂ symmetric stretch 1245 1195
S-F stretch 850 816
C-O-C stretch 1280 1229

Table of Compounds Mentioned

Compound Name
This compound
5-Methoxypyrazine-2-sulfonic acid

Advanced Methodologies and Future Research Directions

Flow Chemistry Approaches for Continuous Synthesis and Derivatization

Continuous flow chemistry offers substantial advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. For the synthesis of 5-Methoxypyrazine-2-sulfonyl fluoride (B91410), flow-based approaches could streamline its production. For instance, enzymatic processes, which have been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives in continuous-flow microreactors, could be adapted. nih.govresearchgate.netrsc.org This could involve the enzymatic amidation of a corresponding pyrazine (B50134) ester precursor under continuous flow, potentially leading to higher space-time yields compared to batch methods. nih.gov

Furthermore, the derivatization of the 5-Methoxypyrazine-2-sulfonyl fluoride core could be significantly accelerated using flow chemistry. Multi-step sequences, such as the synthesis of tetrahydropyridopyrazine derivatives, have been effectively performed in a continuous flow setup. researchgate.net This suggests that sequential modifications of the pyrazine ring or transformations of the sulfonyl fluoride moiety could be achieved in an automated fashion without the need for isolating intermediates.

A potential flow-based synthesis of this compound could involve the following conceptual steps:

StepReaction TypePotential Reagents and Conditions in FlowAdvantages of Flow Chemistry
1SulfonylationHeteroaromatic thiol precursor with an oxidizing agent and a fluoride source in a packed-bed reactor.Improved mass and heat transfer, precise control over reaction time, safer handling of reactive intermediates.
2DerivatizationSubsequent in-line reaction with various nucleophiles to modify the sulfonyl fluoride group.Rapid library synthesis, automated process, minimal purification steps.

Development of Chemoselective Catalysts for Specific Transformations

The development of chemoselective catalysts is crucial for the precise functionalization of a molecule with multiple reactive sites like this compound. The pyrazine ring and the sulfonyl fluoride group offer distinct opportunities for catalytic modification.

Transition metal-catalyzed cross-coupling reactions are well-established for the functionalization of pyrazine rings. researchgate.net Catalysts based on palladium, copper, and nickel could be employed for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine core, assuming a suitable precursor to this compound is used. researchgate.netnih.gov For instance, a bromo- or iodo-substituted methoxypyrazine could undergo Suzuki, Heck, or Sonogashira coupling reactions prior to the introduction of the sulfonyl fluoride moiety.

More recently, bismuth-catalyzed methods have emerged for the synthesis of aryl sulfonyl fluorides from boronic acids. acs.org The development of a bismuth catalyst tailored for heteroaryl boronic acids could provide a mild and efficient route to this compound and its analogs.

Furthermore, the enantioselective dearomatization of pyrazines using copper-based catalysts has been reported, leading to chiral piperazine (B1678402) derivatives. nih.govnih.govacs.org This opens up the exciting possibility of developing catalysts that can stereoselectively modify the pyrazine ring of this compound, providing access to novel, three-dimensional molecular scaffolds.

Exploration of Photo- and Electro-Chemical Reactivity Modalities

Photochemical and electrochemical methods offer alternative, often milder, and more sustainable approaches to chemical synthesis. The electrochemical synthesis of sulfonyl fluorides from thiols or disulfides has been demonstrated as a green and efficient process that avoids the need for chemical oxidants. acs.orgnih.govrsc.org This strategy could be directly applicable to the synthesis of this compound from a corresponding pyrazine thiol precursor.

The electrochemical behavior of pyrazine derivatives has been studied, revealing that they can undergo reduction processes. researchgate.net This inherent electrochemical activity suggests that the pyrazine ring of this compound could be selectively functionalized under electrochemical conditions. For example, electro-reductive coupling reactions could be explored to introduce new substituents.

Photoredox catalysis is another promising avenue. It has been used to generate sulfonyl fluoride radicals, which can then participate in various transformations. rsc.org The application of photoredox catalysis to this compound could enable novel, previously inaccessible derivatizations of the molecule. The photophysical and electrochemical properties of pyrazine-based fluorescent dyes have been investigated, indicating that the pyrazine core can participate in intramolecular charge-transfer processes. beilstein-journals.orgnih.govnih.govdoaj.org This understanding could guide the design of photochemical reactions involving this compound.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms are powerful tools for accelerating the discovery of new reactions and bioactive molecules. By integrating the synthesis of this compound and its derivatives with these platforms, large libraries of compounds could be rapidly generated and screened.

Automated synthesis consoles, some of which utilize reagent capsules or cartridges, are becoming increasingly accessible for performing a range of chemical transformations, including the formation of heterocyclic compounds. researchgate.netyoutube.com Such systems could be programmed to perform a series of reactions to create a diverse set of derivatives of this compound. This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

The combination of automated synthesis with high-throughput screening for biological activity has the potential to rapidly identify new lead compounds. nih.gov For example, libraries of this compound derivatives could be screened against a panel of biological targets to uncover novel therapeutic applications.

Unexplored Applications as a Synthon or Reagent in Emerging Fields of Chemical Synthesis

The unique combination of a methoxypyrazine ring and a sulfonyl fluoride group suggests that this compound could serve as a valuable synthon or reagent in various areas of chemical synthesis.

The sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgacs.org This powerful ligation chemistry allows for the efficient and reliable formation of covalent bonds. This compound could be employed as a novel SuFEx hub, enabling the introduction of the methoxypyrazine scaffold into a wide range of molecules, including polymers, biomolecules, and materials. researchgate.netresearchgate.net

Furthermore, sulfonyl fluorides have gained prominence as electrophilic "warheads" for covalent inhibitors in chemical biology and drug discovery. nih.gov The reactivity of the sulfonyl fluoride group can be tuned to target specific amino acid residues in proteins. The methoxypyrazine core of this compound could serve as a recognition element, directing the covalent modification to a specific protein target.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxypyrazine-2-sulfonyl fluoride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves introducing the sulfonyl fluoride group to a methoxypyrazine core. A common approach includes:
  • Step 1 : Preparation of the methoxypyrazine intermediate (e.g., via chlorination of hydroxypyrazine derivatives using phosphorus oxychloride, followed by methoxylation with sodium methoxide) .
  • Step 2 : Sulfonylation using sulfuryl fluoride (SO₂F₂) or sulfonyl chloride derivatives under basic conditions (e.g., triethylamine in anhydrous acetonitrile) .
  • Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns, and LC-MS for purity analysis. Monitor reaction progress via TLC with UV visualization.

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–9) and quantify degradation via HPLC-UV at 254 nm .
  • Storage Recommendations : Store at –20°C under inert gas (argon) to minimize hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during sulfonylation?

  • Methodological Answer : Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity. Avoid protic solvents to prevent premature hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonyl fluoride introduction to suppress side reactions.
  • Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Work-Up : Quench excess reagents with ice-cold water and extract with dichloromethane to isolate the product.

Q. What strategies are effective for analyzing contradictory biological activity data in derivatives of this compound?

  • Methodological Answer : Contradictions may arise from structural variations or assay conditions. Address these by:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, fluorination) and compare IC₅₀ values against targets like MAGL (monoacylglycerol lipase) or microbial enzymes .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and validate with reference inhibitors.
  • Data Interpretation Tools : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins.

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Predict binding modes in enzyme active sites (e.g., MAGL) to identify key interactions (e.g., hydrogen bonds with fluorine or sulfonyl groups).
  • Quantum Mechanical Calculations : Calculate Fukui indices to assess nucleophilic/electrophilic regions, guiding derivatization .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) while retaining activity.

Safety and Handling Considerations

  • Hazard Mitigation : Conduct reactions in fume hoods with blast shields. Use PPE (nitrile gloves, goggles) due to the compound’s reactivity and potential toxicity .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide SDS to healthcare providers .

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